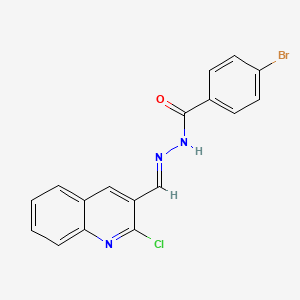

(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” is a chemical compound. It’s related to 2-chloroquinoline-3-carbaldehyde, a compound that has been the subject of recent research due to its synthetic and effective biological importance .

Synthesis Analysis

The synthesis of compounds like “(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” typically involves the use of 2-chloroquinoline-3-carbaldehyde . A “green” synthesis method has been reported, which uses 2-chloroquinoline-3-carbaldehyde and a variety of substituted hydrazides in PEG 400 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis Methods : The compound and its derivatives can be synthesized through various methods, often involving the reaction of quinolinecarbaldehyde with substituted benzohydrazides. The structures of the synthesized compounds are typically confirmed through spectroscopic techniques like IR, 1H NMR, and single-crystal X-ray diffraction analysis (Shaikh, 2013), (Arjun et al., 2020), (Cao, 2009).

Scientific Research Applications

Antimicrobial and Anticancer Activities : Benzohydrazide derivatives have been evaluated for their antimicrobial properties. The synthesized compounds showed promising antibacterial and antifungal activities, and some were screened for anticancer activities as well, indicating their potential in medical and pharmaceutical applications (Shaikh, 2013), (Patel et al., 2006), (Sarangi et al., 2020).

Corrosion Inhibition : Compounds similar to (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide have been studied for their corrosion inhibition properties, especially in protecting mild steel in hydrochloric acid media. This showcases their potential application in industrial settings for material preservation and maintenance (Shanbhag et al., 2014).

Molecular Docking and Inhibition Studies : These compounds have also been used in molecular docking studies to investigate their potential as inhibitors for various proteins involved in diseases such as cancer. Their interactions with biological molecules and enzymes can help in the design of new therapeutic agents (Kavalapure et al., 2021), (Ghanei et al., 2016).

Antimalarial Activity : Some benzohydrazide derivatives have been assessed for their antimalarial activity, showing potential in the fight against malaria. These findings are crucial for the development of new antimalarial drugs (Shaikh et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .

Biochemical Pathways

It’s worth noting that quinoline-based compounds have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic activity .

Result of Action

Compounds with similar structures have shown potential against various diseases .

Eigenschaften

IUPAC Name |

4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTRCDDHPRGOOY-KEBDBYFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)